

# Exploratory Oncology Studies of ARTS-021 (AVZO-021): A Technical Whitepaper

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Compound of Interest		
Compound Name:	TS-021	
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This technical guide provides an in-depth overview of the preclinical exploratory studies of AR**TS-021**, also known as AVZO-021, a potent and selective cyclin-dependent kinase 2 (CDK2) inhibitor. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive look at the compound's mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation.

#### **Core Mechanism of Action**

AR**TS-021** is a small molecule inhibitor that selectively targets CDK2, a key regulator of the cell cycle.[1][2] In many cancers, particularly those with amplification of the CCNE1 gene (which encodes Cyclin E1), there is a high dependency on CDK2 for cell cycle progression.[3] Cyclin E1 forms a complex with CDK2, which then phosphorylates various substrates, including the Retinoblastoma protein (Rb). Phosphorylation of Rb leads to its inactivation, allowing for the transcription of genes necessary for the transition from the G1 (Gap 1) to the S (Synthesis) phase of the cell cycle.

AR**TS-021** inhibits the enzymatic activity of the CDK2/Cyclin E1 complex.[3] This action prevents the phosphorylation of Rb, keeping it in its active, hypophosphorylated state.[3] Active Rb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for S-phase entry. This ultimately leads to a cell cycle arrest at the G1/S checkpoint and inhibits tumor cell proliferation.[3] Preclinical studies have shown that this mechanism is particularly effective in cancer cell lines with CCNE1 amplification.[3]



# **Quantitative Preclinical Data**

The following tables summarize the key quantitative findings from preclinical evaluations of AR**TS-021**.

Table 1: In Vitro Enzymatic Activity of ARTS-021 Against CDK Family Members[3]

Enzyme Target	IC50 (nM)
CDK2	1.4
CDK1	942
CDK4	477
CDK6	1,237
CDK7	2,834
CDK9	7,440

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Anti-Tumor Activity of ARTS-021 in Xenograft Models[3]

Xenograft Model	Genetic Profile	Treatment	Outcome
OVCAR3 (Ovarian Cancer)	CCNE1 amplified	ARTS-021 (Twice daily)	Tumor stasis
Gastric Cancer Model	CCNE1 amplified	ARTS-021 (Twice daily)	Tumor stasis
Wild Type Xenograft	CCNE1 wild type	ARTS-021 (Twice daily)	Inactive

# **Experimental Protocols**

Detailed methodologies for the key experiments cited are as follows:



## **In Vitro Enzymatic Assay**

- Objective: To determine the potency and selectivity of ARTS-021 against various CDK family members.
- Method: A Caliper-based mobility shift assay was utilized.
- Procedure:
  - Recombinant CDK/cyclin complexes (CDK2/E1, CDK1/B1, CDK4/D1, CDK6/D3, CDK7/H/MAT1, and CDK9/T1) were incubated with a fluorescently labeled peptide substrate and 1mM ATP.
  - ARTS-021 was added in a dose-responsive manner to determine the concentration required to inhibit 50% of the kinase activity (IC50).
  - The phosphorylation of the substrate was measured by detecting the change in its electrophoretic mobility.
- Kinome Scan: To assess broader selectivity, ARTS-021 at a concentration of 1μM was screened against a panel of 403 non-mutant kinases (Eurofins Discovery KinomeScan). The fraction of kinases with less than 10% of control activity was determined.[3]

# Cell Growth Inhibition and Cell Cycle Analysis

- Objective: To evaluate the effect of ARTS-021 on the growth of cancer cell lines and to determine its impact on cell cycle progression.
- Cell Lines: A panel of cancer cell lines, including those with CCNE1 amplification (e.g., OVCAR3) and CCNE1 wild-type lines, were used.
- Cell Growth Assay:
  - Cells were seeded in multi-well plates and treated with varying concentrations of ARTS-021 or a vehicle control (DMSO).
  - After a specified incubation period (e.g., 48 hours), cell viability was assessed using a standard method such as a luminescent assay that measures ATP content.



- · Cell Cycle Analysis:
  - Cells were treated with ARTS-021 or DMSO for 48 hours.
  - For the final 2 hours of treatment, 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine, was added to the culture medium to label cells undergoing DNA synthesis (Sphase).
  - Cells were then harvested, fixed, and stained for EdU incorporation and total DNA content (using a dye like FxCycle).
  - The distribution of cells in different phases of the cell cycle (G1, S, G2/M) was analyzed by flow cytometry.[3]

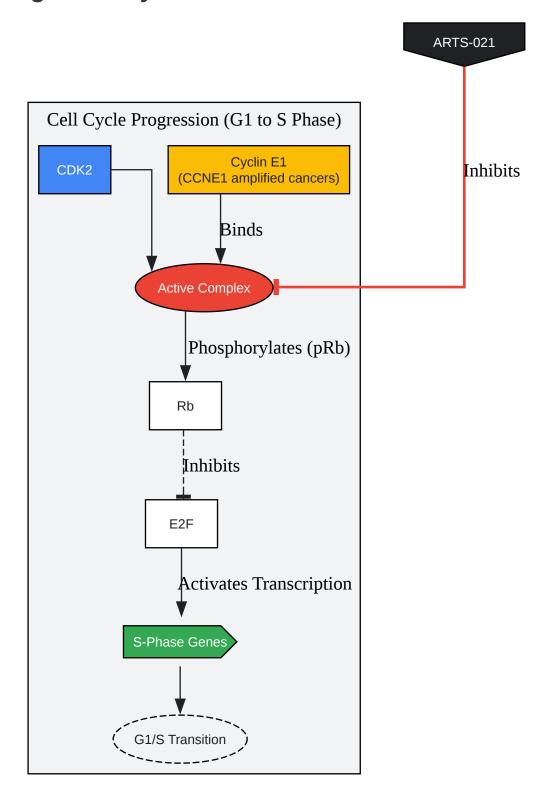
# In Vivo Xenograft Studies

- Objective: To assess the anti-tumor efficacy of ARTS-021 in a living organism.
- Animal Model: Immunocompromised mice (e.g., nude mice) were used.
- Procedure:
  - Human cancer cells (CCNE1 amplified or wild-type) were subcutaneously injected into the flanks of the mice.
  - Once tumors reached a palpable size, the mice were randomized into treatment and control groups.
  - The treatment group received oral administration of ARTS-021 twice daily. The control group received a vehicle control.
  - Tumor volume was measured regularly using calipers.
  - At the end of the study, tumors could be excised for further analysis, such as assessing the phosphorylation status of Rb (pRB) via immunohistochemistry.[3]

#### **Visualizations**



# **Signaling Pathway of ARTS-021**

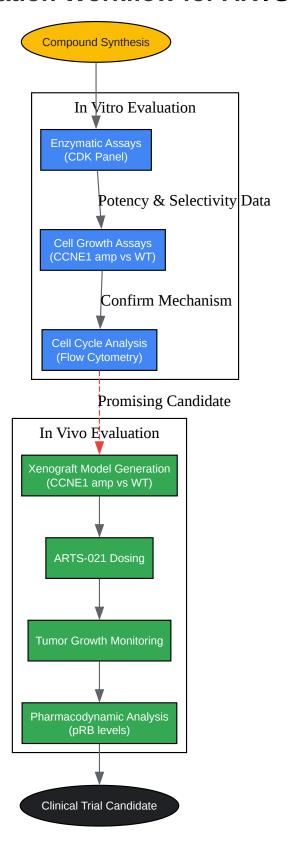


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Caption: Mechanism of action of ARTS-021 in inhibiting the G1/S cell cycle transition.

## **Preclinical Evaluation Workflow for ARTS-021**





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Caption: Workflow for the preclinical assessment of ARTS-021 from in vitro to in vivo models.

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#### References

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